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Compound of Interest

Compound Name: 2-aminoacetic acid

Cat. No.: B1601395 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals optimize

glycine concentration in their electrophoresis experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary role of glycine in SDS-PAGE running buffers?

In SDS-PAGE, glycine is a crucial component of the Tris-glycine running buffer system.[1][2][3]

Its primary role is to form a discontinuous buffer system with chloride ions, creating a stacking

effect.[3][4][5] Glycine's charge is pH-dependent; in the lower pH of the stacking gel, it is mostly

in a zwitterionic (neutral) state and migrates slowly.[3][5] This allows the proteins to be

concentrated into a tight band between the fast-moving chloride ions (leading ions) and the

slow-moving glycine ions (trailing ions) before they enter the resolving gel.[4][5] In the higher

pH of the resolving gel, glycine becomes negatively charged and migrates faster than the

proteins, allowing the proteins to separate based on their molecular weight.[3][5]

Q2: What is the standard concentration of glycine in Tris-Glycine-SDS running buffer?

The standard 1X Tris-Glycine-SDS running buffer for SDS-PAGE typically contains 192 mM

glycine.[6][7][8][9] This concentration is optimized to work in conjunction with 25 mM Tris and

0.1% SDS to achieve sharp protein bands.[2][10][11]

Q3: Can I reuse Tris-Glycine running buffer?
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It is not recommended to reuse Tris-Glycine running buffer.[7] During electrophoresis, the

buffer's ionic composition and pH can change, which can compromise the stacking effect and

lead to poor resolution and distorted bands in subsequent runs.[7] Always use fresh running

buffer for each experiment to ensure reproducibility.[12]

Q4: What is the function of glycine in Western blot transfer buffers?

In Western blot transfer buffers, such as Towbin buffer, glycine helps to maintain the pH and

conductivity required for the efficient elution of proteins from the gel and their transfer to the

membrane.[1][6] One of the key functions of glycine in the transfer buffer is to help prevent the

gel from swelling during the transfer process, which can lead to poor resolution of protein

bands on the membrane.[13]

Q5: Are there alternatives to glycine in electrophoresis buffers?

Yes, other buffer systems can be used for specific applications. For instance, Bis-Tris or Tris-

acetate gels are recommended for the separation of high molecular weight proteins.[14][15] For

applications where glycine might interfere with downstream analysis like protein sequencing, a

CAPS (3-(cyclohexylamino)-1-propanesulfonic acid) based buffer system can be used.[6][16]

Troubleshooting Guide
This guide addresses common issues related to glycine concentration and buffer preparation in

electrophoresis.
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Problem Potential Cause Solution

Distorted or "Smiling" Bands

Incorrect Buffer Concentration:

Using a buffer with a higher or

lower concentration than

recommended can lead to

uneven heat distribution.[12]

[17]

Prepare fresh running buffer,

carefully checking the

concentrations of all

components, including glycine.

Ensure 10X stock solutions are

diluted correctly.[18][19]

Buffer Depletion: Reusing

running buffer can lead to a

decrease in ionic strength.[12]

Always use fresh running

buffer for each electrophoresis

run.[7]

Smeared Protein Bands

Incorrect Glycine

Concentration: An improper

glycine concentration can

disrupt the stacking effect,

leading to proteins entering the

resolving gel at different times

and appearing as smears.

Verify the glycine

concentration in your running

buffer. Prepare a fresh batch if

you suspect an error in

preparation.

Poor Quality Reagents: Using

low-purity glycine or other

buffer components can affect

the buffer's performance.[20]

Use high-purity, molecular

biology grade reagents for

buffer preparation.[1]

Poor Resolution of Protein

Bands

Suboptimal Glycine

Concentration: The

concentration of glycine is

critical for the stacking gel to

function correctly.

Ensure the glycine

concentration is at the

standard 192 mM for Tris-

Glycine systems.[6][8]

Incorrect Buffer pH: The pH of

the running buffer affects the

charge of glycine and is crucial

for the discontinuous buffer

system. Do not adjust the pH

of Tris-Glycine running buffer.

[7][20]

Prepare the buffer with the

correct amounts of Tris base

and glycine; the pH should

naturally fall within the correct

range (around 8.3).[7][10]
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Slow or Fast Gel Run

Incorrect Buffer Concentration:

A buffer that is too dilute will

have low conductivity, causing

the gel to run slowly. A buffer

that is too concentrated will

have high conductivity, causing

the gel to run too quickly and

potentially overheat.[21]

Double-check the dilution of

your stock buffer. Ensure you

are using a 1X final

concentration.[22]

Experimental Protocols
Preparation of 1L of 10X Tris-Glycine-SDS Running
Buffer

Component Molarity Weight/Volume

Tris Base 0.25 M 30.3 g

Glycine 1.92 M 144.1 g

SDS 1% (w/v) 10 g

Methodology:

Dissolve the Tris base, glycine, and SDS in 800 mL of deionized water.

Stir until all components are completely dissolved.

Adjust the final volume to 1 L with deionized water.

Do not adjust the pH. The pH of the 10X solution should be around 8.3.

Store at room temperature.

For a 1X working solution, dilute 100 mL of the 10X stock with 900 mL of deionized water.

Preparation of 1L of 1X Towbin Transfer Buffer
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Component Molarity Weight/Volume

Tris Base 25 mM 3.03 g

Glycine 192 mM 14.4 g

Methanol 20% (v/v) 200 mL

Methodology:

Dissolve the Tris base and glycine in 700 mL of deionized water.

Add 200 mL of methanol.

Adjust the final volume to 1 L with deionized water.

The pH should be approximately 8.3. Do not adjust the pH.[7]

Store at 4°C.

Visualizations

Buffer Preparation

Gel Electrophoresis

Western Blot TransferWeigh Tris, Glycine, SDS Dissolve in Deionized Water Adjust to Final Volume

Load Samples into GelUse 1X Running Buffer

Assemble Transfer Stack
Use 1X Transfer Buffer

Run Electrophoresis

Perform Transfer

Click to download full resolution via product page

Caption: Workflow for electrophoresis buffer preparation and use.
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Caption: Troubleshooting decision tree for common electrophoresis issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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